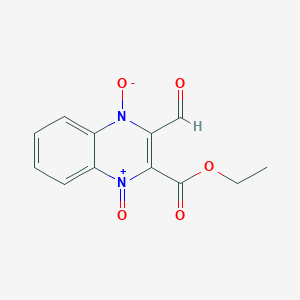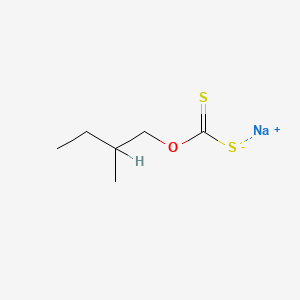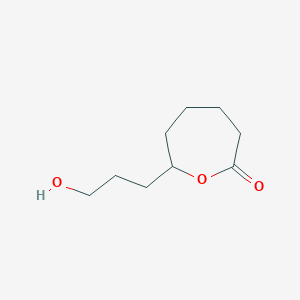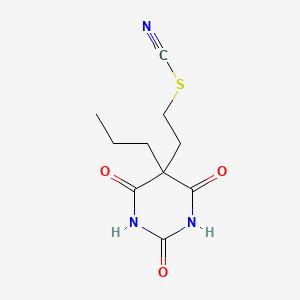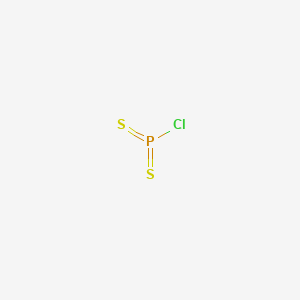
Phosphenodithioic chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphenodithioic chloride is a chemical compound with the formula ClPS₂. It is known for its unique structure, which includes a phosphorus atom bonded to two sulfur atoms and one chlorine atom.
准备方法
Synthetic Routes and Reaction Conditions: Phosphenodithioic chloride can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with hydrogen sulfide, followed by chlorination. The reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions with stringent control over temperature and pressure. The use of catalysts may also be employed to enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions: Phosphenodithioic chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfur-containing compounds.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The chlorine atom can be substituted with other groups, leading to a variety of derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions include various phosphine and sulfur-containing compounds, which can be further utilized in different chemical processes .
科学研究应用
Phosphenodithioic chloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which phosphenodithioic chloride exerts its effects involves its ability to form strong bonds with various atoms, particularly sulfur and phosphorus. This reactivity allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
相似化合物的比较
Phosphonodithioic acid: Similar in structure but contains a hydroxyl group instead of chlorine.
Phosphorodithioic acid: Another related compound with different substituents on the phosphorus atom.
Uniqueness: Phosphenodithioic chloride is unique due to its specific reactivity patterns and the ability to form a variety of derivatives. Its structure allows for diverse applications, setting it apart from other similar compounds .
属性
CAS 编号 |
67318-23-4 |
|---|---|
分子式 |
ClPS2 |
分子量 |
130.6 g/mol |
InChI |
InChI=1S/ClPS2/c1-2(3)4 |
InChI 键 |
FKUUPFFACLEMRI-UHFFFAOYSA-N |
规范 SMILES |
P(=S)(=S)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Propanol, 1,1'-[[[2-(3-chloro-2-hydroxypropoxy)phenyl]methylene]bis(4,1-phenyleneoxy)]bis[3-chloro-](/img/structure/B14479581.png)
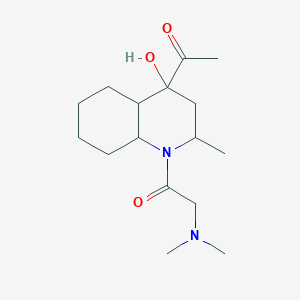
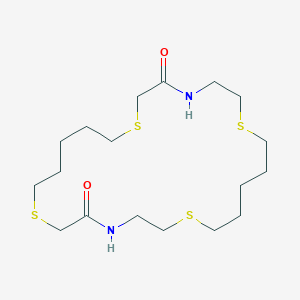

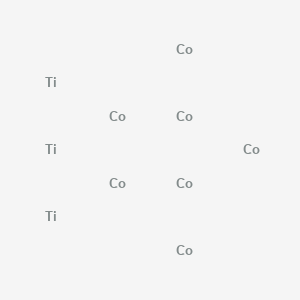
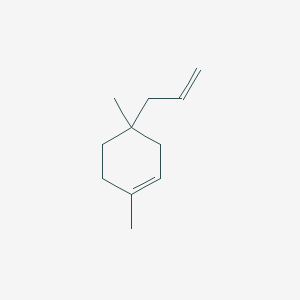
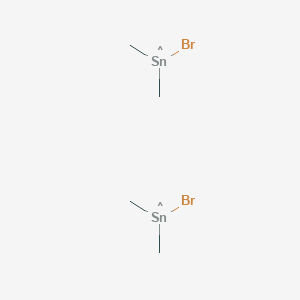
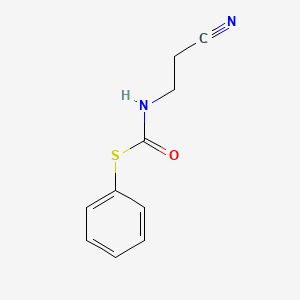
![4-Methylphenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate](/img/structure/B14479627.png)
